molecular formula C11H13N3 B13543283 1-(Cyclopropylmethyl)-1h-indazol-6-amine

1-(Cyclopropylmethyl)-1h-indazol-6-amine

Cat. No.: B13543283
M. Wt: 187.24 g/mol
InChI Key: ORAOYIOMGMVEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1H-indazol-6-amine is a substituted indazole derivative characterized by a cyclopropylmethyl group at the 1-position of the indazole core and an amine group at the 6-position. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The cyclopropylmethyl substituent introduces a unique combination of steric bulk and electronic effects due to the strained cyclopropane ring, which may enhance metabolic stability and binding specificity compared to linear alkyl or aromatic substituents .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)indazol-6-amine

InChI

InChI=1S/C11H13N3/c12-10-4-3-9-6-13-14(11(9)5-10)7-8-1-2-8/h3-6,8H,1-2,7,12H2

InChI Key

ORAOYIOMGMVEMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=CC(=C3)N)C=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-1h-indazol-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for indazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 1-(Cyclopropylmethyl)-1H-indazol-6-amine and its analogs:

Compound Name Molecular Formula Substituent (Position 1) Molecular Weight (g/mol) Key Physicochemical Properties Synthesis Yield (Typical) Biological Relevance
This compound C₁₁H₁₃N₃ Cyclopropylmethyl 187.25 Higher lipophilicity (logP ~2.5) Not reported Potential kinase/tuberculosis target
1-Ethyl-1H-indazol-6-amine C₉H₁₁N₃ Ethyl 161.21 Moderate lipophilicity (logP ~1.8) 40–60% Intermediate in drug synthesis
1-Benzyl-1H-indazol-6-amine C₁₄H₁₃N₃ Benzyl 223.27 High lipophilicity (logP ~3.2) 30–50% Antimicrobial agent candidate
1-(Methoxymethyl)-1H-indazol-6-amine C₉H₁₁N₃O Methoxymethyl 177.21 Moderate solubility in polar solvents 35–55% Not explicitly reported

Key Observations:

Substituent Effects on Lipophilicity: The cyclopropylmethyl group confers intermediate lipophilicity compared to the highly hydrophobic benzyl group and the less bulky ethyl group. This balance may optimize membrane permeability and target engagement in drug design .

Synthetic Challenges :

  • Bulky substituents (e.g., benzyl, cyclopropylmethyl) often result in lower yields due to steric hindrance during alkylation steps. For example, 1-benzyl derivatives report yields of 30–50% , while smaller substituents like ethyl achieve 40–60% .
  • Cyclopropylmethyl derivatives may require specialized alkylating agents (e.g., cyclopropylmethyl bromide) and optimized reaction conditions to mitigate ring strain-induced side reactions .

Structural and Spectroscopic Differentiation :

  • NMR : Cyclopropylmethyl protons resonate as distinct multiplets (δ 0.5–1.5) due to the ring’s magnetic anisotropy, contrasting with ethyl (δ 1.2–1.4, triplet) or benzyl (δ 4.5–5.0, singlet for CH₂) groups .
  • HRMS : Accurate mass data for analogs (e.g., 1-ethyl: [M+H]⁺ = 161.21) confirm structural variations .

Biological Activity Trends :

  • Ethyl and benzyl derivatives are intermediates in antitubercular and antimicrobial studies, with substituent size influencing target affinity. For instance, benzyl groups enhance aromatic stacking interactions in enzyme binding pockets .
  • The cyclopropylmethyl group’s rigidity may improve metabolic stability compared to flexible alkyl chains, a hypothesis supported by its use in protease inhibitors and kinase modulators .

Research Findings and Implications

Synthetic Routes :

  • 1-Substituted indazol-6-amine derivatives are typically synthesized via nucleophilic substitution of 6-nitroindazole precursors followed by reduction (e.g., LiAlH₄) . For this compound, cyclopropylmethyl halides would serve as alkylating agents, though yields remain unreported in available literature.

Pharmacological Potential: Indazole derivatives with cyclopropyl groups are explored for tuberculosis treatment, as seen in studies targeting KasA, a key enzyme in Mycobacterium tuberculosis . The cyclopropylmethyl group’s steric profile may enhance inhibitor-enzyme interactions.

Computational Predictions :

  • Collision cross-section (CCS) data for 1-ethyl-1H-indazol-6-amine () suggest compact molecular geometries. Cyclopropylmethyl analogs may exhibit larger CCS values due to the substituent’s bulk, impacting gas-phase interactions in mass spectrometry .

Biological Activity

1-(Cyclopropylmethyl)-1H-indazol-6-amine is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. The unique structural characteristics of this compound, including the cyclopropylmethyl group and its amine functionality, suggest that it may interact with various biological targets, modulating several cellular pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical signaling pathways.

Key Targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme is crucial in tryptophan metabolism and immune regulation. The inhibition of IDO1 can lead to enhanced immune responses against tumors.
  • Cell Cycle Regulators : The compound may affect cell cycle progression by modulating proteins involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The findings are summarized in the following table:

Cell Line IC50 (µM) Effect on Apoptosis Mechanism
HCT116 (Colorectal)14.3Induces apoptosisInhibition of IDO1 and Bcl-2 family
K562 (Leukemia)5.15Dose-dependent increaseModulation of p53/MDM2 pathway
A549 (Lung)20.0Increased late apoptosisCell cycle arrest in G0/G1 phase
PC-3 (Prostate)18.5Induces apoptosisDisruption of cell signaling pathways

The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Studies

A notable case study involved the evaluation of the compound's effects on K562 leukemia cells. Treatment with varying concentrations (10, 12, and 14 µM) resulted in significant apoptosis rates measured via Annexin V-FITC/PI assays, demonstrating its potential as an effective anticancer agent. The study reported that at higher concentrations, the compound notably increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Biochemical Pathways

The interaction of this compound with IDO1 disrupts the normal degradation pathway of tryptophan, leading to increased levels of downstream metabolites that can enhance immune response against tumors. This mechanism is particularly relevant in the context of cancer immunotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.